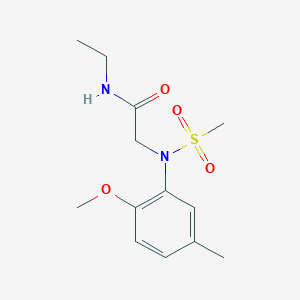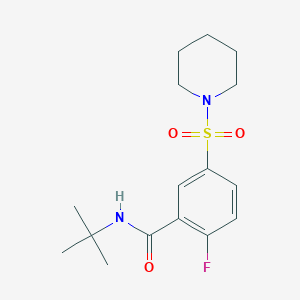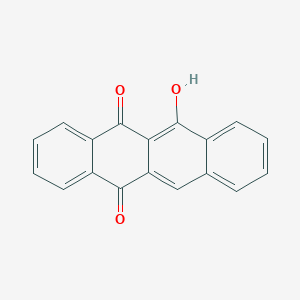
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as Dichlorvos, is an organophosphate insecticide that has been widely used in agriculture and public health programs. It is a colorless liquid with a strong odor and is highly toxic to insects, mammals, and humans.
作用機序
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect. The same mechanism of action is responsible for the toxic effects of 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate on mammals and humans.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been shown to cause a range of biochemical and physiological effects in mammals and humans. These include inhibition of acetylcholinesterase activity, disruption of the nervous system, respiratory depression, and liver damage. Long-term exposure to 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been linked to cancer, reproductive and developmental disorders, and neurological disorders.
実験室実験の利点と制限
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has several advantages for use in lab experiments. It is readily available, easy to use, and has a broad spectrum of activity against insects. However, 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is highly toxic and poses a risk to researchers handling the compound. It is also unstable in the presence of light and heat, which can affect the accuracy of experimental results.
将来の方向性
Future research on 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate should focus on developing safer alternatives to this highly toxic insecticide. Studies should be conducted to understand the long-term effects of 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate exposure on human health and the environment. In addition, research should be conducted to develop new methods for controlling pests in agriculture and public health programs that do not rely on toxic chemicals like 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate.
Conclusion:
In conclusion, 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is a highly toxic organophosphate insecticide that has been widely used in agriculture and public health programs. Its mechanism of action involves inhibition of acetylcholinesterase activity, leading to overstimulation of the nervous system and ultimately causing paralysis and death of the insect. However, 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate poses a significant risk to human health and the environment and should be used with caution. Future research should focus on developing safer alternatives to this highly toxic insecticide and understanding its long-term effects on human health and the environment.
合成法
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate can be synthesized by the reaction between 2-(4-methylphenoxy)ethanol and 3,4-dichlorophenyl isocyanate in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to reduce the environmental impact and increase the yield of 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate.
科学的研究の応用
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been extensively studied for its insecticidal properties and its effects on the environment and human health. It has been used to control pests in agriculture, such as aphids, mites, and whiteflies. It has also been used in public health programs to control mosquitoes and other disease-carrying insects. In addition, 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been used in research to study the effects of organophosphate pesticides on the nervous system.
特性
IUPAC Name |
2-(4-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-11-2-5-13(6-3-11)21-8-9-22-16(20)19-12-4-7-14(17)15(18)10-12/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWNINKIBSSXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{3-[benzyl(methyl)amino]-3-oxopropyl}-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5083579.png)

![ethyl [5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5083584.png)
![6-(4,5-dibromo-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5083590.png)
![2-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloroimidazo[1,2-a]pyridine](/img/structure/B5083595.png)
![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5083605.png)


![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5083626.png)
![1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5083639.png)
![(3'R*,4'R*)-1'-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5083655.png)
![4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B5083660.png)